molecular formula C16H15N7O2S B11491256 Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]-

Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]-

Cat. No.: B11491256
M. Wt: 369.4 g/mol
InChI Key: JVRWBCRARRTTNG-UHFFFAOYSA-N
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Description

Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]- is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a cyanophenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]- involves multiple steps, starting with the preparation of the triazole and oxadiazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The oxadiazole ring is typically formed through a cyclization reaction involving a nitrile oxide and a suitable dipolarophile.

The final step involves the coupling of the triazole and oxadiazole rings with the cyanophenyl group. This can be achieved through a nucleophilic substitution reaction, where the cyanophenyl group is introduced using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Cyanide sources, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

    Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The triazole and oxadiazole rings are known to interact with biological macromolecules, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanophenyl)propanamide
  • N-(3-Cyanophenyl)propanamide
  • N-(2-Cyanophenyl)cyclopropanecarboxamide

Uniqueness

Propanamide, N-[4-[5-[[(2-cyanophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]- is unique due to the presence of both triazole and oxadiazole rings in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C16H15N7O2S/c1-3-12(24)18-14-13(21-25-22-14)15-19-20-16(23(15)2)26-9-11-7-5-4-6-10(11)8-17/h4-7H,3,9H2,1-2H3,(H,18,22,24)

InChI Key

JVRWBCRARRTTNG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=CC=C3C#N

Origin of Product

United States

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